![molecular formula C28H48O2Si B2581195 (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol CAS No. 87407-51-0](/img/structure/B2581195.png)
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol
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Description
Scientific Research Applications
Ortho Ester Claisen Rearrangements
Studies on the E and Z isomers of derivatives related to this compound, particularly those with tert-butyldimethylsilyl groups, have been instrumental in understanding stereoselectivity in ortho ester Claisen rearrangements. These rearrangements are significant in the formation of complex molecular structures in organic synthesis (Tadano, Minami, & Ogawa, 1990).
Antimicrobial Agent Synthesis
Derivatives of the compound have been utilized in the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. These compounds have shown promise in broadening the scope of antimicrobial treatment options (Doraswamy & Ramana, 2013).
Metal/Ammonia Reduction
Research on the metal/ammonia reduction of ethers, including those with tert-butyldimethylsilyl groups, has revealed insights into hydrogenolysis and bond migration processes. This knowledge is valuable in the development of synthetic methodologies for complex organic molecules (Doolittle, Patrick, & Heath, 1993).
Photoinduced Oxidative Annulation
The compound's derivatives have been used in photoinduced oxidative annulation processes. These studies are crucial for developing new synthetic pathways that are efficient, environmentally friendly, and applicable in various organic compounds (Jin Zhang et al., 2017).
Polymer Synthesis
In the field of polymer science, the tert-butyldimethylsilyl group, related to the compound , plays a critical role in synthesizing water-soluble polymethacrylates through living anionic polymerization. This research contributes significantly to the development of novel polymers with specific properties (Ishizone, Han, Okuyama, & Nakahama, 2003).
properties
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26,29H,1,9-11,14-19H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRJEDPAKOGUNG-JMMKEDKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol |
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